3,4,5-Trimethoxy-d9-2'-cyano-di-hydrocinnamaldehyde Dimethylacetal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

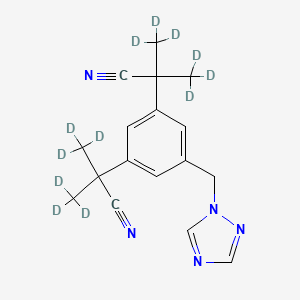

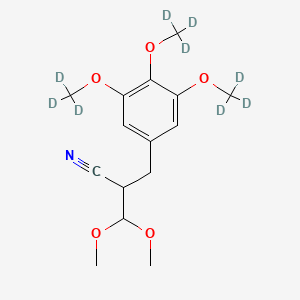

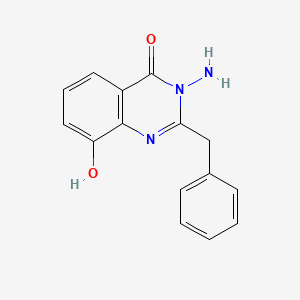

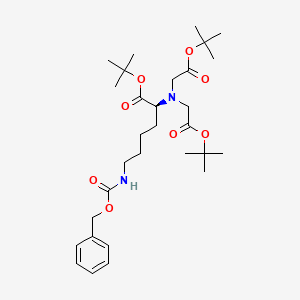

3,4,5-Trimethoxy-d9-2’-cyano-di-hydrocinnamaldehyde Dimethylacetal is a complex organic compound that is commonly used in the field of organic chemistry . It is a derivative of cinnamaldehyde, which is a natural organic compound found in the bark of cinnamon trees . This compound is an intermediate in the synthesis of Trimethoprim .

Synthesis Analysis

The compound is synthesized by reacting 3,4,5-Trimethoxy-d9-cinnamaldehyde with dimethyl acetal in the presence of a catalyst . This compound is commonly used as a reagent in organic synthesis, particularly in the field of drug development .Molecular Structure Analysis

The molecular formula of 3,4,5-Trimethoxy-d9-2’-cyano-di-hydrocinnamaldehyde Dimethylacetal is C15H21NO5 . The InChI is InChI=1S/C15H21NO5/c1-17-12-7-10 (8-13 (18-2)14 (12)19-3)6-11 (9-16)15 (20-4)21-5/h7-8,11,15H,6H2,1-5H3/i1D3,2D3,3D3 . The Canonical SMILES is COC1=CC (=CC (=C1OC)OC)CC (C#N)C (OC)OC .Physical And Chemical Properties Analysis

The molecular weight of 3,4,5-Trimethoxy-d9-2’-cyano-di-hydrocinnamaldehyde Dimethylacetal is 304.39 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 6 . The Rotatable Bond Count is 8 . The Exact Mass and Monoisotopic Mass is 304.19846348 g/mol . The Topological Polar Surface Area is 69.9 Ų . The Heavy Atom Count is 21 .Aplicaciones Científicas De Investigación

Application 1: Proteomics Research

Specific Scientific Field

Proteomics

Summary of the Application

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is often used in exploring potential treatments for diseases.

Methods of Application

While the specific methods of application for this compound in proteomics research are not detailed in the available resources, proteomics generally involves processes such as protein extraction, separation, identification, and functional characterization.

Results or Outcomes

The specific results or outcomes of using this compound in proteomics research are not provided in the available resources. However, proteomics research often leads to the identification of potential drug targets and biomarkers for diseases.

Application 2: Environmental Pollutant Standards

Specific Scientific Field

Environmental Science

Summary of the Application

Stable isotope-labeled compounds like this one are used as environmental pollutant standards for the detection of pollutants in air, water, soil, sediment, and food .

Methods of Application

These compounds are typically used in tandem with analytical techniques such as mass spectrometry to detect and quantify pollutants in various environmental samples.

Results or Outcomes

The use of these compounds as standards helps in the accurate detection and quantification of pollutants, contributing to environmental monitoring and protection efforts.

Application 3: Synthesis of Trimethoprim

Specific Scientific Field

Organic Chemistry

Summary of the Application

This compound is used as an intermediate in the synthesis of Trimethoprim , a widely used antibiotic that inhibits bacterial dihydrofolate reductase.

Methods of Application

The specific methods of application for this compound in the synthesis of Trimethoprim are not detailed in the available resources. However, the synthesis of Trimethoprim generally involves a series of organic reactions.

Results or Outcomes

The specific results or outcomes of using this compound in the synthesis of Trimethoprim are not provided in the available resources. However, the successful synthesis of Trimethoprim would result in an effective antibiotic for treating bacterial infections.

Application 4: Cross-Coupling Reactions

Summary of the Application

This compound is used as a phosphine ligand in palladium-catalyzed cross-coupling reactions . These reactions are a powerful tool for the formation of carbon-carbon bonds, a key step in the synthesis of many organic compounds.

Methods of Application

In a typical cross-coupling reaction, this compound would be used in conjunction with a palladium catalyst. The reaction conditions would depend on the specific substrates being used.

Results or Outcomes

The use of this compound in cross-coupling reactions can lead to the efficient formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Application 5: Synthesis of Erythrina Alkaloids

Summary of the Application

This compound can be used as a reactant to synthesize (2 S )-2-amino-3- [3,4-di (methoxy)phenyl]propan-1-ol (β-amino alcohol) for use as a key intermediate to prepare the tetracyclic core of the Erythrina alkaloids .

Methods of Application

The specific methods of application for this compound in the synthesis of Erythrina alkaloids are not detailed in the available resources. However, the synthesis of Erythrina alkaloids generally involves a series of organic reactions.

Results or Outcomes

The specific results or outcomes of using this compound in the synthesis of Erythrina alkaloids are not provided in the available resources. However, the successful synthesis of Erythrina alkaloids would result in effective compounds for various medicinal applications.

Application 6: Cross-Coupling Reactions

Summary of the Application

This compound is a phosphine ligand widely used in palladium-catalyzed cross-coupling reactions . These reactions are a powerful tool for the formation of carbon-carbon bonds, a key step in the synthesis of many organic compounds.

Propiedades

IUPAC Name |

3,3-dimethoxy-2-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-17-12-7-10(8-13(18-2)14(12)19-3)6-11(9-16)15(20-4)21-5/h7-8,11,15H,6H2,1-5H3/i1D3,2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLVEDBQYCETMX-GQALSZNTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC(C#N)C(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])CC(C#N)C(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662221 |

Source

|

| Record name | 3,3-Dimethoxy-2-({3,4,5-tris[(~2~H_3_)methyloxy]phenyl}methyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Trimethoxy-d9-2'-cyano-di-hydrocinnamaldehyde Dimethylacetal | |

CAS RN |

1185144-63-1 |

Source

|

| Record name | 3,3-Dimethoxy-2-({3,4,5-tris[(~2~H_3_)methyloxy]phenyl}methyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dimethoxy[7-13C]-benzyl Alcohol](/img/structure/B562362.png)

![benzhydryl (6R,7R)-7-[(2-bromoacetyl)amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B562366.png)

![1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione](/img/structure/B562368.png)

![2-Thiophenecarboxylic acid,4-nitro-5-[2-(1-phenylethylidene)hydrazinyl]-](/img/structure/B562371.png)

acetyl chloride](/img/structure/B562378.png)